molecular formula C10H10N2O3 B5532423 1-ethoxy-2(1H)-quinoxalinone 4-oxide

1-ethoxy-2(1H)-quinoxalinone 4-oxide

Cat. No. B5532423
M. Wt: 206.20 g/mol
InChI Key: BVVHYXZBOUFPGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives involves reactions with acetic anhydride, leading to products like 1-acetoxy-2(1H)-quinoxalinone, which undergoes facile hydrolysis to yield 1-hydroxy-2(1H)-quinoxalinone. Such processes illustrate the compound's reactivity and the potential for generating various derivatives through controlled chemical reactions (Ahmed et al., 1987).

Molecular Structure Analysis

The molecular structure of related quinoxaline N-oxides has been determined through crystallographic studies, revealing details about the conformation of the central ring and intermolecular interactions. These studies help understand the 3D arrangement of atoms within the molecule and its electronic structure, which influences its chemical behavior (Simone et al., 2006).

Chemical Reactions and Properties

Quinoxaline derivatives engage in various chemical reactions, including selective hydrogenation, which transforms specific functional groups while leaving others intact. This selective reactivity is essential for modifying the compound's chemical structure to obtain desired properties (Malz et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments and its suitability for different applications. While specific data on “1-ethoxy-2(1H)-quinoxalinone 4-oxide” is limited, related quinoxaline derivatives have been studied to establish these fundamental properties (Xu et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for undergoing various chemical transformations, are integral to the compound's applications in synthesis and manufacturing processes. For instance, the reactivity of quinoxaline derivatives with halides to afford different products illustrates the compound's versatility in chemical synthesis (El-hashash et al., 2011).

properties

IUPAC Name

1-ethoxy-4-oxidoquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-12-9-6-4-3-5-8(9)11(14)7-10(12)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVHYXZBOUFPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C2=CC=CC=C2[N+](=CC1=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxyquinoxalin-2(1h)-one 4-oxide

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